Verdyl acetate

Description

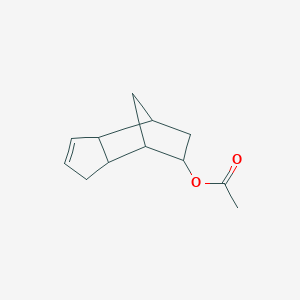

Structure

3D Structure

Properties

IUPAC Name |

8-tricyclo[5.2.1.02,6]dec-3-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVQNSFGUOIKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC1C3C2C=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029270 | |

| Record name | Jasmacyclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5413-60-5 | |

| Record name | 4,7-Methano-3a,4,5,6,7,7a-hexahydroinden-6-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmacyclen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verdyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Jasmacyclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERDYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5232EN3X2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of Tricyclodecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of tricyclodecenyl acetate, a widely used fragrance ingredient. The information is compiled to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key quantitative data, outlines experimental methodologies for its characterization, and provides visualizations of relevant assessment workflows.

Physicochemical Properties

Tricyclodecenyl acetate is a colorless to pale yellow viscous liquid known for its characteristic floral, green, and woody odor[1][2][3][4]. It is a mixture of isomers, and various CAS Numbers are associated with it, the most common being 5413-60-5 and 2500-83-6[1][3]. It is primarily used as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, and detergents[1][3][4].

Quantitative Physicochemical Data

The following tables summarize the key quantitative data for tricyclodecenyl acetate, compiled from various sources. It is important to note that due to its isomeric nature, some variations in reported values exist.

Table 1: General and Physical Properties of Tricyclodecenyl Acetate

| Property | Value | References |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [2] |

| Appearance | Colorless to pale yellow, viscous liquid | [1][2] |

| Odor | Floral, green, soapy, cedar, pine, woody | [2] |

| Boiling Point | ~258.4 - 288.25 °C | [2][5] |

| Density | ~1.024 - 1.12 g/cm³ | [2][5] |

| Refractive Index | ~1.4820 - 1.5100 | [2][6][7] |

| Vapor Pressure | ~2.84 Pa at 25°C | [2][8] |

| Flash Point | > 93 °C (> 200 °F) | [2][7][9] |

| Water Solubility | Insoluble (10 μg/L at 30°C) | [2][10] |

| Solubility in Organic Solvents | Soluble in ethanol and oils | [2][8] |

| LogP (Octanol/Water Partition Coefficient) | ~0.924 - 3.6 | [2][10] |

Table 2: Toxicological Data for Tricyclodecenyl Acetate

| Endpoint | Result | References |

| Acute Oral LD₅₀ (rat) | > 5 g/kg | [2][10] |

| Acute Dermal LD₅₀ (rabbit) | > 5 g/kg | [2] |

| Genotoxicity (Ames Test) | Not genotoxic | [11] |

| Skin Sensitization | No safety concerns at current use levels | [11] |

| Phototoxicity/Photoallergenicity | Not phototoxic/photoallergenic | [11] |

| Reproductive and Developmental Toxicity (NOAEL) | 1000 mg/kg/day | [11] |

| Repeated Dose Toxicity (NOAEL) | 464.1 mg/kg/day | [11] |

Experimental Protocols

Detailed, specific experimental protocols for the characterization of tricyclodecenyl acetate are often proprietary. However, the methodologies employed generally follow standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Physicochemical Properties

-

Boiling Point: The boiling point of fragrance ingredients like tricyclodecenyl acetate is typically determined using methods such as the Thiele tube method or simple distillation[12][13]. The principle involves heating the liquid and recording the temperature at which its vapor pressure equals the atmospheric pressure[14].

-

Flash Point: The flash point is a critical safety parameter indicating the lowest temperature at which the vapor of a substance will ignite. Standard methods include the Pensky-Martens Closed Cup (ASTM D93) and the Tag Closed Cup (ASTM D56) procedures[15][16][17]. These methods involve heating the sample in a controlled manner and introducing an ignition source to determine the flash point[16][18][19].

-

Gas Chromatography (GC): Gas chromatography is a standard technique for assessing the purity of tricyclodecenyl acetate and quantifying its isomers[20][21]. A typical setup would involve a capillary column with a suitable stationary phase, a temperature-programmed oven, and a flame ionization detector (FID)[22][23].

Toxicological Assessment

-

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471: This test is used to assess the mutagenic potential of a substance. It utilizes specific strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid[3][24][25]. The test substance is incubated with the bacteria, and a positive result is indicated by a significant increase in the number of revertant colonies that can grow on a medium lacking the essential amino acid[3][26][27]. The assay is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism[24][26].

-

Reproduction/Developmental Toxicity Screening Test - OECD Guideline 421: This screening study provides information on the potential effects of a substance on reproductive performance and fetal development[1][2][5][9]. The test substance is administered to male and female rats before and during mating, and to females throughout pregnancy and lactation[1][7]. Observations include effects on fertility, gestation, and offspring viability and growth[1][7].

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the assessment of tricyclodecenyl acetate.

Caption: Workflow for the synthesis and physicochemical characterization of tricyclodecenyl acetate.

Caption: A logical workflow for the safety assessment of a fragrance ingredient like tricyclodecenyl acetate.

References

- 1. Test No. 421: Reproduction/Developmental Toxicity Screening Test - OECD - Google Books [books.google.com]

- 2. Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nib.si [nib.si]

- 4. TRICYCLODECENYL ACETATE | 2500-83-6 [chemicalbook.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. search.library.brandeis.edu [search.library.brandeis.edu]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 17. delltech.com [delltech.com]

- 18. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 19. scimed.co.uk [scimed.co.uk]

- 20. US7446221B1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

- 21. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

- 22. mdpi.com [mdpi.com]

- 23. gcms.cz [gcms.cz]

- 24. biosafe.fi [biosafe.fi]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 27. vivotecnia.com [vivotecnia.com]

Spectroscopic Profile of Verdyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verdyl acetate, also known as tricyclodecenyl acetate, is a synthetic fragrance ingredient valued for its fresh, green, and woody aroma. While its primary application is in the fragrance industry, a thorough understanding of its physicochemical properties, including its spectroscopic characteristics, is essential for quality control, structural elucidation, and potential alternative applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols and a visualization of its synthesis workflow.

Chemical Structure and Properties

-

IUPAC Name: 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate[1]

-

Synonyms: this compound, Jasmacyclen, Tricyclodecenyl acetate, Greenyl acetate[1][2]

-

CAS Number: 5413-60-5[1]

-

Molecular Formula: C₁₂H₁₆O₂[2]

-

Molecular Weight: 192.25 g/mol [2]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

2.1.1 ¹H NMR Spectroscopy

-

Protons on the tricyclic ring system.

-

A singlet for the methyl protons of the acetate group.

2.1.2 ¹³C NMR Spectroscopy

A ¹³C NMR spectrum for tricyclodecenyl acetate (a synonym for this compound) has been reported.[3] The spectrum was recorded in CDCl₃.[4] While a detailed peak list is not available, analysis of the published spectrum indicates the presence of twelve distinct carbon signals, consistent with the molecular formula.

| Chemical Shift (ppm) | Assignment (Probable) |

| ~170 | C=O (ester carbonyl) |

| ~130-140 | Olefinic carbons |

| ~70-80 | Carbon bearing the acetate group |

| ~20-50 | Aliphatic carbons in the tricyclic ring |

| ~20 | CH₃ (acetate) |

Note: The chemical shifts are estimations based on spectral images and typical values for similar functional groups.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound has been recorded using a Robot-Film technique.[1] The spectrum would be characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | =C-H stretch (alkene) | Medium |

| ~2950-2850 | C-H stretch (alkane) | Strong |

| ~1735 | C=O stretch (ester) | Strong |

| ~1240 | C-O stretch (ester) | Strong |

Mass Spectrometry (MS)

GC-MS is the standard method for the analysis of volatile compounds like this compound. The mass spectrum is characterized by the molecular ion peak and various fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 192 | Low | [M]⁺ (Molecular Ion) |

| 132 | Moderate | [M - CH₃COOH]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 66 | Base Peak | [C₅H₆]⁺ (Cyclopentadiene) |

| 43 | High | [CH₃CO]⁺ |

Note: The fragmentation pattern is proposed based on the known fragmentation of esters and the top peaks identified in public databases.[1]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the acid-catalyzed addition of acetic acid to dicyclopentadiene.[3] A typical laboratory-scale synthesis is described below.

3.1.1 Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

3.2.1 NMR Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a Bruker AM-270 spectrometer or equivalent.[1] The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

3.2.2 IR Spectroscopy The IR spectrum is recorded using a Bruker IFS 85 FTIR spectrometer.[1] For liquid samples like this compound, a thin film is prepared on a KBr plate (Robot-Film technique).[1]

3.2.3 Mass Spectrometry Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer for ionization and fragmentation analysis.

Logical Relationships

The primary logical relationship to visualize in the context of this technical guide is the experimental workflow for the synthesis of this compound, as depicted in section 3.1.1. This diagram clearly illustrates the sequence of steps from starting materials to the final product.

Conclusion

This technical guide summarizes the available spectroscopic data for this compound, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. While a complete set of experimental data, particularly for ¹H NMR, is not publicly available, the information presented here, combined with established spectroscopic principles, allows for a comprehensive understanding of the structural features of this important fragrance compound. Further research to fully characterize the spectroscopic properties of this compound is encouraged.

References

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry of Verdyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of Verdyl acetate using gas chromatography-mass spectrometry (GC-MS). It includes key quantitative data, a detailed experimental protocol, and visualizations of the experimental workflow and fragmentation pathways to support research and development activities.

Introduction to this compound and its Analysis

This compound, also known as tricyclodecenyl acetate, is a synthetic fragrance ingredient valued for its fresh, green, and slightly woody aroma.[1] As a key component in many perfumes, cosmetics, and consumer products, its accurate identification and quantification are crucial for quality control, formulation development, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high-resolution separation and definitive molecular identification. This document outlines the fundamental parameters and procedures for the successful GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound, providing a reference for method development and data interpretation.

| Parameter | Value | Column Type | Reference |

| Molecular Weight | 192.25 g/mol | N/A | [2][3] |

| Kovats Retention Index | 1406, 1406.7, 1407 | Standard Non-Polar | [2] |

| Kovats Retention Index | 1881 | Standard Polar | [2] |

| Major Mass Fragments (m/z) | 66 (Base Peak), 43, 67 | N/A | [2] |

Mass Spectral Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a base peak at m/z 66. Other significant fragments are observed at m/z 43 and 67.[2] The molecular ion peak at m/z 192 may be of low abundance or absent. The fragmentation pattern is consistent with the retro-Diels-Alder (RDA) reaction of the tricyclic system and the loss of the acetate group.

A proposed fragmentation pathway is illustrated in the diagram below. The initial fragmentation likely involves the loss of the acetyl group (CH₃CO) as a radical, leading to the formation of a cation at m/z 149. Subsequent RDA fragmentation of the tricyclic core is a characteristic pathway for such molecules, leading to the formation of the abundant ion at m/z 66, which corresponds to cyclopentadiene. The ion at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺).

Detailed Experimental Protocol

This section provides a detailed protocol for the GC-MS analysis of this compound. This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.

4.1. Sample Preparation

For the analysis of this compound in cosmetic or fragrance products, a simple dilution with a suitable organic solvent is typically sufficient.

-

Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

-

Add a high-purity solvent such as ethyl acetate or hexane to the flask to dissolve the sample.

-

Fill the flask to the mark with the solvent and mix thoroughly.

-

If necessary, perform further serial dilutions to bring the concentration of this compound into the linear range of the instrument.

-

Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.

4.2. GC-MS Instrumentation and Conditions

The following table outlines the recommended instrumental parameters for the analysis of this compound.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Carrier Gas | Helium, 99.999% purity |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split Ratio 50:1) |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes. |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | 40 - 350 amu |

| Solvent Delay | 3 minutes |

Experimental Workflow

The diagram below illustrates the typical workflow for the GC-MS analysis of this compound, from sample preparation to data analysis.

Conclusion

This technical guide provides a solid foundation for the GC-MS analysis of this compound. The presented quantitative data, detailed experimental protocol, and workflow diagrams offer valuable resources for researchers and scientists in the fields of fragrance analysis, quality control, and product development. Adherence to these guidelines will facilitate accurate and reproducible results, contributing to a deeper understanding of this important fragrance compound.

References

An In-depth Technical Guide to the Synthesis of Verdyl Acetate from Dicyclopentadiene and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of verdyl acetate, a valuable fragrance compound, from the readily available starting materials dicyclopentadiene and acetic acid. This document outlines the predominant industrial synthesis method, including a detailed experimental protocol, quantitative data, and a proposed reaction mechanism.

This compound, also known as tricyclo[5.2.1.02,6]dec-4-en-8-yl acetate, is a synthetic ester prized for its distinctive green, woody, and slightly floral aroma.[1] It is widely used in the fragrance industry for perfuming soaps, detergents, air fresheners, and other personal care products.[2] The industrial production of this compound primarily involves the acid-catalyzed reaction of dicyclopentadiene with acetic acid.[1][3]

Reaction Overview

The synthesis proceeds via an acid-catalyzed addition of acetic acid to dicyclopentadiene, followed by an esterification reaction.[3][4] A key innovation in the industrial process is the use of a binary acid catalyst system, typically a mixture of perchloric acid and phosphoric acid, which enhances reaction efficiency and minimizes side reactions.[1][5] This method offers high yields and purity of the final product.[1][5]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound using the perchloric acid-phosphoric acid catalyst system.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [5] |

| Product Purity | >98% | [1] |

| Reaction Temperature | 50-80°C | [1][5] |

| Reaction Time | 3-8 hours | [5] |

| Distillation Temperature | 104-106°C @ 133.3 Pa | [1][5] |

Experimental Protocol

The following detailed experimental protocol is adapted from established industrial methods.[1][5]

Materials:

-

Dicyclopentadiene (300-500g)

-

Glacial Acetic Acid (200-400g)

-

Acetic Anhydride (10-100g)

-

Perchloric acid-phosphoric acid binary complex acid catalyst (3-5g)

-

15-30% Sodium Hydroxide (NaOH) solution

-

5-10% Sodium Sulfate (Na2SO4) solution

-

Saturated Sodium Chloride (brine) solution

Equipment:

-

Three-neck flask equipped with a thermometer, electric mixer, constant pressure dropping funnel, and a reflux condenser.

-

Heating mantle or oil bath.

-

Separatory funnel.

-

Vacuum distillation apparatus.

Procedure:

-

Catalyst and Reagent Preparation: In a three-neck flask, charge 200-400g of glacial acetic acid and 3-5g of the perchloric acid-phosphoric acid binary catalyst.

-

Addition of Acetic Anhydride: Slowly add 10-100g of acetic anhydride to the flask. The temperature will rise to approximately 57°C.

-

Addition of Dicyclopentadiene: With continuous stirring, slowly add 300-500g of dicyclopentadiene dropwise into the reaction flask. Maintain the reaction temperature between 50-80°C.

-

Reaction: Continue the reaction for 3-8 hours, monitoring the consumption of dicyclopentadiene via chromatography. The reaction is considered complete when the dicyclopentadiene concentration falls below 0.5%.

-

Work-up: After the reaction is complete, cool the mixture and wash it successively with a 15-30% NaOH solution, a 5-10% Na2SO4 solution, and saturated brine.

-

Purification: Perform vacuum fractionation of the crude product, collecting the distillate at 104-106°C and a pressure of 133.3 Pa to obtain pure this compound.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for the acid-catalyzed synthesis of this compound and the general experimental workflow.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 5413-60-5 | Benchchem [benchchem.com]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. CN103193639A - Synthetic method of perfume this compound - Google Patents [patents.google.com]

Acid-catalyzed esterification for Verdyl acetate synthesis

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of Verdyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed esterification process for the synthesis of this compound (also known as tricyclodecenyl acetate). The predominant industrial method, which utilizes dicyclopentadiene (DCPD) as a starting material, is detailed, including experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound is a synthetic fragrance ingredient prized for its fresh, green, and woody aroma. It is widely used in perfumes, soaps, detergents, and other scented products[1][2]. The industrial synthesis of this compound is primarily achieved through the acid-catalyzed addition of acetic acid to dicyclopentadiene[1][3]. This process is favored for its efficiency and cost-effectiveness[4]. While alternative precursors like tricyclodecenol can be used, the direct route from dicyclopentadiene is the most common[5].

Reaction Mechanism and Signaling Pathway

The acid-catalyzed synthesis of this compound from dicyclopentadiene proceeds via an electrophilic addition and esterification mechanism. The reaction is initiated by the protonation of the more reactive double bond in the norbornene ring of the dicyclopentadiene molecule by a strong acid catalyst. This forms a dicyclopentadienyl carbonium ion as a key intermediate. This carbocation is then attacked by the nucleophilic oxygen of acetic acid. Subsequent loss of a proton yields the final ester product, this compound. The formation of a tricyclodecenol (DCPD-OH) intermediate has also been proposed, which then undergoes a classic Fischer esterification[3].

Caption: Acid-catalyzed reaction pathway for this compound synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below, based on established industrial practices.

Synthesis using a Perchloric Acid-Phosphoric Acid Binary Catalyst

This method employs a highly efficient binary acid catalyst system[6].

Materials:

-

Glacial Acetic Acid

-

Perchloric Acid-Phosphoric Acid binary complex acid catalyst

-

Acetic Anhydride

-

Dicyclopentadiene (DCPD)

-

15-30% Sodium Hydroxide (NaOH) solution

-

10% Sodium Sulfate (Na₂SO₄) solution

-

Saturated Sodium Chloride (NaCl) solution

Equipment:

-

Three-neck flask equipped with a thermometer, electric stirrer, constant pressure dropping funnel, and reflux condenser.

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Catalyst Preparation: Charge the three-neck flask with 210g of glacial acetic acid and 4.2g of the perchloric acid-phosphoric acid binary catalyst[6].

-

Acetic Anhydride Addition: Slowly add 53g of acetic anhydride to the flask. The temperature will rise to approximately 57-58°C[6].

-

Dicyclopentadiene Addition: While stirring, slowly add 410g of dicyclopentadiene dropwise into the reaction flask. Maintain the reaction temperature between 50-80°C[6].

-

Reaction Monitoring: The reaction is typically carried out for 3-8 hours. The consumption of dicyclopentadiene can be monitored by gas chromatography (GC). The reaction is considered complete when the dicyclopentadiene concentration in the reaction system falls below 0.5%[6].

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool. Wash the crude product sequentially with a 15-30% NaOH solution, a 10% Na₂SO₄ solution, and finally with a saturated aqueous salt solution to remove unreacted acids and the catalyst[5][6].

-

Purification: Purify the washed product by vacuum fractionation. Collect the fraction at 104-106°C under a pressure of 133.3 Pa to obtain the final this compound product[6].

Synthesis using Triflic Acid Catalyst

Trifluoromethanesulfonic acid (triflic acid) is another effective catalyst for this transformation[2][7].

Materials:

-

Acetic Acid

-

Dicyclopentadiene (DCPD)

-

Triflic Acid

-

Base (e.g., sodium carbonate) for neutralization during distillation

Procedure:

-

Reaction Setup: In a suitable reactor, combine acetic acid and triflic acid.

-

DCPD Addition: Gradually add dicyclopentadiene to the well-agitated mixture of acetic acid and triflic acid. An equimolar amount of acetic acid to DCPD is recommended[7].

-

Reaction Conditions: The reaction is typically performed at a temperature between 60°C and 150°C, with a preferred range of 110°C to 140°C. The reaction is generally complete within 1 to 10 hours[2].

-

Purification: After the reaction, add a base to the reaction mixture to neutralize the triflic acid. The this compound is then isolated by distillation[7]. This method avoids a traditional aqueous basic workup[7].

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reactant Quantities and Ratios for Perchloric Acid-Phosphoric Acid Method

| Reactant/Catalyst | Quantity (g) | Molar Ratio (approx.) |

| Dicyclopentadiene | 410 | 1.0 |

| Acetic Acid | 210 | 1.1 |

| Acetic Anhydride | 53 | 0.17 |

| Perchloric Acid-Phosphoric Acid | 4.2 | Catalyst |

Table 2: Reaction Conditions and Performance

| Parameter | Perchloric Acid-Phosphoric Acid Method | Triflic Acid Method |

| Reaction Temperature | 50 - 80 °C[6] | 110 - 140 °C[2] |

| Reaction Time | 3 - 8 hours[6] | 1 - 10 hours[2] |

| Product Yield | 85 - 95% | Not specified, but described as practical and economical[7] |

| Product Purity | >98%[5] | >95%[2] |

| Distillation Conditions | 104 - 106 °C / 133.3 Pa[6] | Not specified |

Experimental Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The acid-catalyzed esterification of dicyclopentadiene with acetic acid is a robust and well-established method for the industrial production of this compound. The use of strong acid catalysts, such as a perchloric acid-phosphoric acid binary system or triflic acid, facilitates high yields and purity. Careful control of reaction conditions, particularly temperature, is crucial to minimize side reactions like the dimerization of dicyclopentadiene[5]. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of fragrance ingredients.

References

- 1. TRICYCLODECENYL ACETATE | 2500-83-6 [chemicalbook.com]

- 2. US7446221B1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

- 3. Solid acid catalyzed esterification of dicyclopentadiene with organic acids to bio-based functional monomers - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE01019H [pubs.rsc.org]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. CN103193639A - Synthetic method of perfume this compound - Google Patents [patents.google.com]

- 7. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

Verdyl Acetate in Nature: A Technical Guide to its Occurrence and Analysis in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verdyl acetate, a monoterpene ester with the chemical name 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-6-yl acetate, is a fragrance ingredient valued for its fresh, green, and slightly woody aroma. While widely used in the fragrance industry and often synthesized, its natural occurrence has been a subject of conflicting reports. This technical guide consolidates the current scientific evidence on the natural presence of this compound in essential oils, provides detailed methodologies for its analysis, and explores its potential biosynthetic origins. Quantitative data are presented to offer a clear perspective on its concentration in natural sources, and experimental workflows are visualized to aid in reproducible research.

Natural Occurrence of this compound

The presence of this compound in the natural world has been a topic of debate. Numerous commercial sources have claimed its existence in the essential oils of coniferous trees and various herbs.[1][2] Conversely, some literature, including patent information, has categorized it as a purely synthetic compound. However, recent scientific investigations have provided credible evidence of its natural origin.

A key study focusing on the volatile organic compounds in tomato landraces (Solanum lycopersicum) qualitatively identified this compound using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS).[3] This was a significant finding, providing the first peer-reviewed scientific evidence of its presence in the plant kingdom.

Further strengthening the case for its natural occurrence, a quantitative analysis of lemongrass (Cymbopogon flexuosus) essential oil also identified and quantified this compound.[4][5] These findings suggest that while perhaps not as widespread as other monoterpenes, this compound is indeed a natural constituent of certain plant essential oils.

Quantitative Data

To date, limited quantitative data on the concentration of this compound in essential oils is available in scientific literature. The following table summarizes the findings from the analysis of Cymbopogon flexuosus essential oil.

| Plant Source | Plant Part | Extraction Method | Analytical Method | Percentage of this compound (%) | Reference |

| Cymbopogon flexuosus (Lemongrass) | Not Specified | Not Specified | GC-MS | 1.283 | [4][5] |

Further research is required to explore a wider range of plant species and to quantify the levels of this compound in different essential oils.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in essential oils are primarily achieved through gas chromatography-mass spectrometry (GC-MS). The following protocol is a composite methodology based on successful analyses reported in the literature.[3][4]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds from a sample matrix.

-

Sample Placement: Place a small amount (e.g., 1 gram) of the essential oil or homogenized plant material into a headspace vial.

-

Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 10-30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-40 minutes) to adsorb the volatile analytes.

-

Desorption: Retract the fiber and introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: An Agilent 6890 GC system or similar.

-

Column: A non-polar capillary column, such as a HP-5MS or Varian VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 131°C at a rate of 3°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 3 minutes.

-

-

Mass Spectrometer: An Agilent 5973 mass selective detector or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Scan Range: 30-300 m/z.

-

Compound Identification: The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from libraries such as the National Institute of Standards and Technology (NIST) library and by comparing its retention index with literature values.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in essential oils.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in plants has not yet been elucidated. However, based on its tricyclic monoterpene structure, a hypothetical pathway can be proposed, originating from the general terpenoid biosynthesis pathway.

Monoterpenes are synthesized from geranyl pyrophosphate (GPP), which is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon precursors are produced via the methylerythritol 4-phosphate (MEP) pathway in plastids.

The cyclization of GPP by a specific terpene synthase would be the key step in forming the tricyclic carbon skeleton of this compound. This is likely followed by hydroxylation and subsequent acetylation to yield the final product.

The following diagram illustrates a plausible, yet hypothetical, biosynthetic pathway for this compound.

It is important to emphasize that the specific enzymes, particularly the terpene synthase responsible for the unique tricyclic skeleton and the subsequent acetyltransferase, have not been identified. Further research, including gene discovery and functional characterization, is necessary to validate this proposed pathway.

Conclusion

While commercially synthesized for the fragrance industry, scientific evidence now supports the natural occurrence of this compound in at least two plant species, Solanum lycopersicum and Cymbopogon flexuosus. The analytical methods detailed in this guide provide a robust framework for the further investigation of its presence and concentration in a wider array of essential oils. The proposed biosynthetic pathway offers a starting point for future research into the enzymatic machinery responsible for its production in plants. For researchers and professionals in drug development, understanding the natural sources and biosynthesis of such compounds can open new avenues for the discovery of novel bioactive molecules and the sustainable production of valuable natural products.

References

- 1. Detection and Analysis of VOCs in Cherry Tomato Based on GC-MS and GC×GC-TOF MS Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GC–MS Profiling of Naturally Extracted Essential Oils: Antimicrobial and Beverage Preservative Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20170073614A1 - Perfume Compositions - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

Verdyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Verdyl acetate, a synthetic fragrance ingredient. It covers its chemical identity, physicochemical properties, synthesis, and potential biological activities. The information is compiled and presented to be a valuable resource for professionals in research, development, and quality control.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of synonyms and trade names within the chemical and fragrance industries. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Name |

| IUPAC Name | 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate[1][2] |

| CAS Number | 5413-60-5[1][2][3][4] |

| EC Number | 226-501-6[1][2] |

| UNII | 5232EN3X2F[1][2] |

| Molecular Formula | C₁₂H₁₆O₂[1][2][3] |

| Common Synonyms | Tricyclodecenyl acetate[2][3][4], Jasmacyclen[2][3][4], Greenyl acetate[2][3], Herbaflorat[2], Dihydro-nordicyclopentadienyl acetate[2], Cyclacet[5][6], Herbyl acetate[6][7] |

| Systematic Names | 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-6-yl acetate[2], 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate[2] |

| Trade Names | Jasmacyclene (Givaudan)[7], Cyclacet® (IFF)[8], this compound (Kalp- Sutra), this compound (Yinghai)[8] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 192.25 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Odor Profile | Green, woody, floral, fruity, and slightly anisic | [4][7][9] |

| Specific Gravity | 1.070 - 1.080 @ 25°C | [10] |

| Refractive Index | 1.493 - 1.497 @ 20°C | [10] |

| Boiling Point | 258.42 °C (estimated) | [7] |

| Flash Point | > 100 °C | [7][10] |

| Solubility | Insoluble in water; soluble in alcohol and paraffin oil. | [1] |

| Vapor Pressure | 0.0282 hPa @ 20°C (estimated) | [4] |

| logP (o/w) | 2.2 (estimated) | [4][10] |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the acid-catalyzed esterification of dicyclopentadiene with acetic acid or acetic anhydride. A detailed method is described in patent CN103193639A.[11]

Materials:

-

Glacial acetic acid (210g)

-

High chloride-phosphoric acid (binary complex acid catalyst) (4.2g)

-

Acetic anhydride (53g)

-

Dicyclopentadiene (410g)

-

15-30% Sodium hydroxide (NaOH) solution

-

10% Sodium sulfate (Na₂SO₄) solution

-

Saturated salt water

Equipment:

-

Three-neck flask equipped with a thermometer, electric mixer, constant pressure dropping funnel, and reflux condenser.

-

Vacuum fractionation apparatus.

Procedure:

-

Charge the three-neck flask with 210g of glacial acetic acid and 4.2g of high chloride-phosphoric acid catalyst.

-

Slowly add 53g of acetic anhydride to the flask. The temperature will rise to approximately 57°C.

-

With stirring, slowly add 410g of dicyclopentadiene dropwise to the reaction flask over a period of 5 hours, maintaining the reaction temperature between 50-80°C.

-

Continue the reaction for 3-8 hours. Monitor the consumption of dicyclopentadiene by chromatography. The reaction is considered complete when the dicyclopentadiene content is below 0.5%.

-

After completion, wash the reaction product successively with a 15-30% NaOH solution, a 10% Na₂SO₄ solution, and saturated salt water.

-

Perform vacuum fractionation on the washed product, collecting the distillate at 104-106°C / 133.3Pa to obtain pure this compound.

Analytical Methods

General GC-MS Protocol Outline:

-

Injection: A diluted solution of this compound in a suitable solvent (e.g., ethanol or hexane) is injected into the GC.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar or medium-polar column like DB-5ms or HP-5ms). The temperature of the column is gradually increased to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Identification: The mass spectrum of the this compound peak is compared to a reference library (e.g., NIST) for positive identification.

Biological Activity and Safety

Antimicrobial Properties

Some studies suggest that this compound possesses moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.[1] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[1] However, detailed mechanistic studies and minimum inhibitory concentration (MIC) data are not extensively reported in the available literature.

Use in Aromatherapy

This compound is utilized in aromatherapy for its purported relaxing and stress-reducing properties.[3] The mechanism is believed to be linked to the olfactory system's direct connection to the limbic system of the brain, which is involved in emotion and memory. Inhalation of the aroma is thought to trigger neurochemical responses that lead to a calming effect.

Safety Assessment

This compound has been assessed for safety by the Research Institute for Fragrance Materials (RIFM). The assessments indicate that it is not likely to be mutagenic or a reproductive/developmental toxicant in humans.[11] It is also not considered a concern for skin sensitization under current declared use levels. Safety data sheets (SDS) indicate that it may cause mild skin and eye irritation, and inhalation of high concentrations of vapor may cause dizziness.[10] It is also noted as being harmful to aquatic life with long-lasting effects.[2]

Visualizations

Experimental Workflow: Synthesis of this compound

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. directpcw.com [directpcw.com]

- 5. perfumersworld.com [perfumersworld.com]

- 6. ijnc.ir [ijnc.ir]

- 7. This compound | this compound Information & Details - Elchemy [elchemy.com]

- 8. chemtexusa.com [chemtexusa.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound MSDS/SDS | Supplier & Distributor [es.polic-chemical.com]

- 11. ewg.org [ewg.org]

The Biological Activity of Verdyl Acetate and its Analogues: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verdyl acetate, a synthetic fragrance ingredient also known as tricyclodecenyl acetate, is widely utilized in the cosmetic and fragrance industries. While its primary application lies in perfumery, emerging interest in its biological activities warrants a comprehensive review. This technical guide consolidates the available scientific information on the biological effects of this compound and its potential analogues. This document aims to provide a resource for researchers and professionals in drug development by summarizing known data, outlining relevant experimental methodologies, and identifying key areas where further investigation is needed. The current body of public-domain scientific literature indicates that while this compound has been assessed for safety and toxicity, quantitative data on its specific biological efficacy, such as antimicrobial and anti-inflammatory activities, is limited. Information regarding the synthesis and biological evaluation of its analogues is also scarce.

Introduction

This compound (CAS No. 5413-60-5), with the chemical name 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate, is a colorless to pale yellow liquid recognized for its characteristic green, woody, and slightly floral aroma.[1] Its synthesis is primarily achieved through the acid-catalyzed esterification of dicyclopentadiene with acetic acid or acetic anhydride.[2] Beyond its olfactory properties, preliminary research and toxicological assessments have explored its biological interactions. This whitepaper delves into the current understanding of this compound's biological activity, with a focus on its potential antimicrobial and anti-inflammatory effects.

Quantitative Biological Data

A thorough review of publicly available scientific literature and patents reveals a significant gap in quantitative data regarding the biological efficacy of this compound and its analogues. While some sources suggest "moderate antibacterial activity," specific metrics such as Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50) are not well-documented in peer-reviewed publications. The following tables are presented to highlight the areas where quantitative data is needed.

Table 1: Antimicrobial Activity of this compound

| Test Organism | Assay Type | Result (e.g., MIC, Zone of Inhibition) | Reference |

| Staphylococcus aureus | Not Specified | Moderate Activity (Qualitative) | [2] |

| Escherichia coli | Not Specified | Moderate Activity (Qualitative) | [2] |

| Candida albicans | Data Not Available | Data Not Available | |

| Aspergillus niger | Data Not Available | Data Not Available |

Table 2: Anti-inflammatory Activity of this compound

| Assay Type | Cell Line / Model | Result (e.g., IC50) | Reference |

| COX-2 Inhibition | Data Not Available | Data Not Available | |

| TNF-α Inhibition | Data Not Available | Data Not Available | |

| IL-6 Inhibition | Data Not Available | Data Not Available |

Table 3: Cytotoxicity Data for this compound

| Cell Line | Assay Type | Result (e.g., IC50, CC50) | Reference |

| Human cell lines | Various | Not genotoxic | |

| Animal models | Repeated dose toxicity | NOAEL = 464.1 mg/kg/day | |

| Animal models | Developmental and Reproductive Toxicity | NOAEL = 1000 mg/kg/day |

Experimental Protocols

While specific experimental data for this compound's biological activity is limited, this section provides detailed, generalized methodologies for key experiments that would be essential for quantifying its efficacy. These protocols are based on standard practices in microbiology and pharmacology.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the test wells.

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in the sterile broth in the 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions. Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Cell culture plates (96-well)

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the this compound for 24 hours. Include control wells (cells alone, cells with LPS alone).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess Reagent and incubate at room temperature.

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are not well-elucidated. For its reported antimicrobial properties, a general mechanism involving the disruption of the bacterial cell membrane has been proposed.[2] This is a common mechanism for lipophilic compounds which can intercalate into the lipid bilayer, leading to increased permeability and eventual cell lysis.

Further research is required to identify specific molecular targets and signaling pathways affected by this compound. For instance, studies on its potential anti-inflammatory effects would need to investigate its interaction with key inflammatory pathways such as NF-κB and MAPK signaling.

Synthesis of this compound and Potential Analogues

The industrial synthesis of this compound is well-established and typically involves the acid-catalyzed reaction of dicyclopentadiene with acetic acid or acetic anhydride.[3][4] A common catalyst used is a binary perchloric-phosphoric acid catalyst.[3]

References

Tricyclodecenyl Acetate: A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Tricyclodecenyl acetate is a synthetic ester recognized for its characteristic fresh, woody, and herbal fragrance.[1] While primarily utilized as a fragrance ingredient in a wide array of consumer products, a thorough understanding of its chemical and physical properties, synthesis, and safety profile is essential for researchers and professionals in various scientific disciplines. This technical guide provides a consolidated overview of the existing scientific literature on tricyclodecenyl acetate.

Chemical and Physical Properties

Tricyclodecenyl acetate is a colorless to pale yellow viscous liquid.[2][3][4] It is a mixture of isomers, with the specific composition influencing its olfactory profile, which can range from woody to having slight aniseed-like sweet notes.[5] It is insoluble in water but soluble in organic solvents like ethanol and oils.[2]

Several CAS Numbers are associated with tricyclodecenyl acetate and its isomer mixtures, including 5413-60-5, 2500-83-6, and 54830-99-8.[1][6] The compound is also known by various trade names such as Cyclacet®, Jasmacyclene, and Verdyl acetate.[1][7][8]

Table 1: Physicochemical Properties of Tricyclodecenyl Acetate

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3][4] |

| Molecular Weight | 192.25 g/mol | [1][3][9] |

| Appearance | Colorless to pale yellow, viscous liquid | [2][3][4][5] |

| Odor | Herbal, fresh, woody, green, slightly floral | [1][10][11] |

| Boiling Point | ~288.25 °C (rough estimate) | [2][3][5] |

| Density | ~1.024 - 1.077 g/cm³ | [2][3][5] |

| Refractive Index | ~1.4940 - 1.5100 | [2][3][5] |

| Flash Point | ~93 - 101.8 °C | [3][5] |

| Vapor Pressure | ~0.0137 - 2.84 Pa at 25 °C | [2][3][5] |

| Water Solubility | ~10 µg/L at 30 °C | [3][5] |

| logP | 0.924 at 35 °C | [5] |

Synthesis of Tricyclodecenyl Acetate

The primary industrial synthesis of tricyclodecenyl acetate involves the acid-catalyzed addition of acetic acid or acetic anhydride to dicyclopentadiene (DCPD).[1][7][8][10] This reaction typically yields a mixture of isomers.

Experimental Protocol: Acid-Catalyzed Esterification

A common method for synthesizing tricyclodecenyl acetate is through the esterification of dicyclopentadiene with acetic acid in the presence of an acid catalyst.

Materials:

-

Dicyclopentadiene (DCPD)

-

Acetic acid (can be in large excess) or acetic anhydride[7][10]

-

Acid catalyst (e.g., trifluoromethanesulfonic acid (triflic acid), perchloric-phosphoric acid)[7][8][10]

-

Base (for neutralization during workup, e.g., sodium hydroxide)[10]

-

Solvent (optional, e.g., aromatic hydrocarbons)[7]

Procedure:

-

The carboxylic acid and the acid catalyst are charged into a suitable reactor equipped with a stirrer, condenser, and dropping funnel.[10]

-

Dicyclopentadiene is added dropwise to the stirred mixture. The reaction temperature is typically maintained between 60 °C and 150 °C.[7][10]

-

The reaction is allowed to proceed for several hours until completion.[7]

-

After the reaction, the mixture is distilled, often in the presence of a base, to neutralize the acid catalyst and isolate the tricyclodecenyl acetate from unreacted starting materials.[7][8]

-

Purification is typically achieved through fractional distillation to obtain the final product with a purity of at least 95% as determined by gas chromatography.[7][8]

Applications

The primary application of tricyclodecenyl acetate is as a fragrance ingredient in a wide variety of consumer products.[1] Its stability, particularly in alkaline media, makes it a suitable component for soaps and detergents.[6] It is also used in perfumes, cosmetics, air fresheners, and other personal care products to impart a fresh, green, and woody scent.[1][10][12]

Safety and Toxicology

The safety of tricyclodecenyl acetate as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM).[11]

Key findings from the safety assessment include:

-

Genotoxicity: Tricyclodecenyl acetate is not considered to be genotoxic.

-

Toxicity: It has a low acute oral and dermal toxicity. The acute oral LD50 value in rats and the acute dermal LD50 value in rabbits both exceeded 5 g/kg.[5]

-

Skin Sensitization: Data from read-across analogs suggest that tricyclodecenyl acetate is not a significant skin sensitizer under current use levels. However, it may cause mild skin irritation.[13]

-

Phototoxicity/Photoallergenicity: Based on UV spectra analysis, it is not expected to be phototoxic or photoallergenic.

-

Reproductive and Developmental Toxicity: The available data indicate an adequate margin of safety for reproductive and developmental toxicity at current exposure levels.

-

Environmental Safety: It is classified as hazardous to the aquatic environment with long-lasting effects.[13][14]

Standard safety precautions, such as wearing suitable protective clothing and avoiding contact with skin and eyes, should be followed when handling this chemical.[15]

Analytical Methods

While detailed experimental protocols for the analysis of tricyclodecenyl acetate are not extensively published in the public domain, gas chromatography (GC) is the standard method used to determine the purity and isomeric composition of the commercial product.[7][8] Further characterization can be achieved using techniques such as infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. TRICYCLODECENYL ACETATE | 2500-83-6 [chemicalbook.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. Cas 5413-60-5,TRICYCLODECENYL ACETATE | lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. TRICYCLODECENYL ACETATE | 5413-60-5 [chemicalbook.com]

- 6. This compound by HUAJINDA - Quality Fragrance Solutions [hjd-chem.com]

- 7. US7446221B1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

- 8. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

- 9. This compound | C12H16O2 | CID 110655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

- 11. Tricyclodecenyl acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 12. atamankimya.com [atamankimya.com]

- 13. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 14. olaughlinco.com [olaughlinco.com]

- 15. chemicalbook.com [chemicalbook.com]

Methodological & Application

Synthesis of Verdyl Acetate: An Experimental Protocol for Researchers

Abstract

Verdyl acetate, a synthetic fragrance compound with a characteristic green, woody, and slightly floral aroma, is a key ingredient in the perfumery and cosmetics industries.[1][2][3][4] This application note provides a detailed experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and fragrance chemistry. The protocol is based on the acid-catalyzed reaction of dicyclopentadiene with acetic acid and acetic anhydride.[2][5] This document includes a comprehensive methodology, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

This compound, chemically known as 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate, is a synthetic ester valued for its unique olfactory properties.[6][7] It is widely utilized in the formulation of perfumes, soaps, detergents, and other scented consumer products.[1][3] The industrial synthesis of this compound typically involves the esterification of dicyclopentadiene with acetic acid or acetic anhydride in the presence of an acid catalyst.[2][5] This protocol details a specific method using a perchloric acid-phosphoric acid binary catalyst system, which has been reported to provide a good yield under relatively mild conditions.[8]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [1][6][7] |

| Molecular Weight | 192.25 g/mol | [6][7] |

| Appearance | Clear to pale yellow liquid | [1][6] |

| Odor | Green, woody, floral | [1][2][4] |

| Boiling Point | 104-106 °C at 133.3 Pa | [8] |

| Solubility | Insoluble in water; soluble in alcohol | [1][6] |

| CAS Number | 5413-60-5 | [7] |

Experimental Protocol

This protocol is adapted from the synthetic method described in patent CN103193639A.[8]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Acetic Acid | CH₃COOH | 60.05 | 210 g | 3.50 | 1.13 |

| Perchloric Acid-Phosphoric Acid Catalyst | - | - | 4.2 g | - | - |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 53 g | 0.52 | 0.17 |

| Dicyclopentadiene | C₁₀H₁₂ | 132.20 | 410 g | 3.10 | 1.00 |

| Sodium Hydroxide Solution | NaOH | 40.00 | 15-30% (w/v) | - | - |

| Sodium Sulfate Solution | Na₂SO₄ | 142.04 | 10% (w/v) | - | - |

| Saturated Sodium Chloride Solution | NaCl | 58.44 | Saturated | - | - |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Reaction Setup

The experimental workflow for the synthesis of this compound is depicted in the following diagram:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Procedure

-

Charging the Reactor: Into a three-neck flask equipped with a thermometer, a magnetic stirrer, a reflux condenser, and a dropping funnel, add 210 g of acetic acid and 4.2 g of the perchloric acid-phosphoric acid binary catalyst.[8]

-

Addition of Acetic Anhydride: Slowly add 53 g of acetic anhydride to the flask while stirring. The temperature will rise to approximately 57-58°C.[8]

-

Addition of Dicyclopentadiene: With continuous stirring, slowly add 410 g of dicyclopentadiene dropwise from the dropping funnel. Maintain the reaction temperature between 50-80°C. The addition should take approximately 5 hours.[8]

-

Reaction Monitoring: After the addition is complete, continue stirring and maintain the temperature at 50-80°C. The reaction progress can be monitored by gas chromatography to check for the consumption of dicyclopentadiene. The reaction is considered complete when the dicyclopentadiene content is below 0.5%.[8]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 15-30% sodium hydroxide solution to neutralize the acidic components.

-

Separate the organic layer and wash it with a 10% sodium sulfate solution.[8]

-

Finally, wash the organic layer with a saturated sodium chloride solution.[8]

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Perform vacuum fractionation of the crude product.

-

Collect the fraction at a boiling point of 104-106°C under a pressure of 133.3 Pa to obtain pure this compound.[8]

-

Reaction Mechanism

The synthesis of this compound proceeds via an acid-catalyzed addition and subsequent esterification. The proposed reaction pathway is illustrated below:

Caption: A simplified diagram of the acid-catalyzed synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Perchloric acid is a strong oxidizing agent and should be handled with extreme care.

-

Acetic acid and acetic anhydride are corrosive and can cause severe burns.

-

Dicyclopentadiene is flammable.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of this compound. By following the outlined steps, researchers can synthesize this valuable fragrance compound for further study and application. The provided diagrams offer a clear visualization of the experimental workflow and the underlying reaction mechanism, aiding in the understanding and execution of the synthesis.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | this compound Information & Details - Elchemy [elchemy.com]

- 4. cosmochemistryindia.com [cosmochemistryindia.com]

- 5. This compound | 5413-60-5 | Benchchem [benchchem.com]

- 6. atamankimya.com [atamankimya.com]

- 7. This compound | C12H16O2 | CID 110655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103193639A - Synthetic method of perfume this compound - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of Verdyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdyl acetate (tricyclodecenyl acetate) is a widely used fragrance ingredient prized for its fresh, green, and woody aroma. It is a key component in various consumer products, including perfumes, cosmetics, soaps, and detergents.[1] Accurate quantification of this compound is crucial for quality control during manufacturing, formulation development, and to ensure compliance with regulatory standards. Furthermore, in the context of drug development, where excipients and fragrances may be included in formulations, validated analytical methods are necessary to assess the stability and compatibility of all components.

This document provides detailed application notes and protocols for the quantitative analysis of this compound. The primary method detailed is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely adopted technique for volatile and semi-volatile compounds.[2] Additionally, principles of a stability-indicating High-Performance Liquid Chromatography (HPLC) method are discussed as a complementary technique.

Analytical Methods for this compound Quantification

Gas Chromatography is the cornerstone for the analysis of volatile compounds like this compound due to its high resolution and sensitivity.

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a reliable and cost-effective method for the routine quantification of this compound. The principle involves vaporizing the sample and separating its components on a chromatographic column. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of carbon atoms in the analyte.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For unambiguous identification and in complex matrices, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method. GC-MS provides structural information, confirming the identity of this compound and its isomers, and can be used for quantification, especially at trace levels.[3]

Complementary Method: High-Performance Liquid Chromatography (HPLC)

While GC is the primary technique, HPLC can be employed as a complementary method, particularly for stability studies where non-volatile degradation products might be formed. A stability-indicating HPLC method can separate the intact this compound from its potential degradation products, impurities, and other excipients in a formulation.[4][5]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-FID

This protocol provides a general method for the quantification of this compound in a liquid sample.

1. Instrumentation and Materials

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary GC column (e.g., DB-5ms, HP-5, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler

-

Data acquisition and processing software

-

This compound reference standard (≥98% purity)

-

Solvent (e.g., Ethanol, Hexane, or other suitable organic solvent, analytical grade)

-

Volumetric flasks, pipettes, and vials

2. Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

3. Sample Preparation

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable solvent and dilute to a known volume in a volumetric flask. The final concentration should fall within the range of the calibration curve.

-

Filter the sample solution if necessary to remove any particulate matter.

4. GC-FID Operating Conditions

| Parameter | Condition |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2 or He) | 25 mL/min |

5. Data Analysis

-

Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.

-